N-Desmethylsibutramine

描述

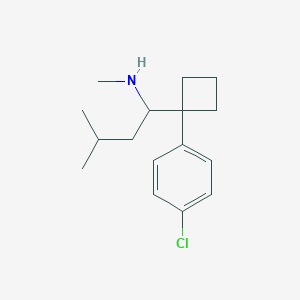

Structure

3D Structure

属性

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKZKLXYHLWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314239 | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168835-59-4 | |

| Record name | N-Desmethylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168835-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889I657R9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Desmethylsibutramine

Established Synthetic Pathways for Desmethylsibutramine Production

The synthesis of desmethylsibutramine can be achieved through two primary strategies: the reduction of a key precursor or the demethylation of its parent compound, sibutramine (B127822).

Reduction of 1-(4-Chlorophenyl)-Cyclobutanecarbonitrile Precursors

A common and effective method for synthesizing desmethylsibutramine involves the reduction of 1-(4-chlorophenyl)-cyclobutanecarbonitrile. google.com This process typically begins with the conversion of the nitrile to an aldehyde, which then undergoes further reactions to yield the final product. google.com

Diisobutylaluminum hydride (DIBAL or DIBAL-H) is a widely used and preferred reducing agent for the conversion of 1-(4-chlorophenyl)-cyclobutanecarbonitrile to the corresponding aldehyde. google.comwikipedia.org This organoaluminum compound is effective for a variety of reductions in organic synthesis, including the transformation of nitriles to aldehydes. wikipedia.orglscollege.ac.in The reaction is typically conducted at low temperatures, ranging from -78°C to 0°C, to achieve the desired conversion. DIBAL is favored for its high yield, often between 85-92%, and selectivity in this specific reduction.

While DIBAL is a preferred choice, other reducing agents have also been explored for the synthesis of desmethylsibutramine precursors. google.com These alternatives include Red-Al® and Raney® nickel. google.com

Red-Al® , with the chemical name sodium bis(2-methoxyethoxy)aluminum hydride, is another potential reductant for this transformation. google.com

Raney® nickel , a fine-grained solid composed primarily of nickel, is a well-known catalyst in organic chemistry, particularly for hydrogenation reactions. google.comwikipedia.orgacs.org It is used in numerous industrial processes to reduce various functional groups, including nitriles to amines. google.comwikipedia.org

Table 1: Comparison of Reductants for 1-(4-Chlorophenyl)-Cyclobutanecarbonitrile Reduction

| Reductant | Key Features | Typical Application in Synthesis |

|---|---|---|

| Diisobutylaluminum Hydride (DIBAL) | High yield (85-92%) and selectivity. | Preferred for converting the nitrile to an aldehyde intermediate. google.com |

| Red-Al® | An alternative aluminum-based reductant. google.com | Explored for the reduction of the nitrile precursor. google.com |

| Raney® nickel | A versatile hydrogenation catalyst. wikipedia.org | Used for the reduction of nitriles to amines. google.comwikipedia.org |

Chemical Demethylation Strategies from Sibutramine

An alternative synthetic route to desmethylsibutramine involves the direct chemical demethylation of its parent compound, sibutramine. smolecule.com This method utilizes specific reagents that can selectively remove one of the methyl groups from the tertiary amine of sibutramine to form the secondary amine, desmethylsibutramine. smolecule.com

Enzymatic and Biotransformative Pathways for Desmethylsibutramine Formation

In biological systems, desmethylsibutramine is primarily formed through the metabolism of sibutramine. researchgate.netup.ac.za This biotransformation is a key process that occurs in the body following the administration of sibutramine. researchgate.netup.ac.za

The primary enzymatic pathway involves the N-demethylation of sibutramine, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP2B6. up.ac.zawikipedia.org This process occurs mainly in the liver and results in the formation of desmethylsibutramine (also known as M1) and subsequently didesmethylsibutramine (B18375) (M2). researchgate.netup.ac.zawikipedia.org The biotransformation process is crucial as it converts the parent drug into its more pharmacologically active metabolites. researchgate.netnih.gov

Biotransformation can also be achieved using microbial or enzymatic systems under controlled laboratory conditions. smolecule.commdpi.com These methods can involve various enzymatic reactions such as hydroxylation, oxidation, and demethylation, often catalyzed by enzymes like laccases and peroxidases produced by fungi. mdpi.comopenaccessjournals.com

Reactive Properties and Degradation Mechanisms

Desmethylsibutramine, as a secondary amine, exhibits characteristic chemical reactivity. It is susceptible to further N-demethylation, primarily by the CYP2B6 enzyme, to form didesmethylsibutramine. wikipedia.org

The compound can also undergo oxidation reactions to produce hydroxylated derivatives. smolecule.com As a secondary amine, it can be oxidized to form N-oxides. smolecule.com The presence of a chlorine atom on the phenyl ring allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. smolecule.com

Degradation of desmethylsibutramine can occur under certain conditions. For instance, under acidic or basic conditions, the compound may decompose, yielding various byproducts. smolecule.com

Nucleophilic Substitution Potential in Derivatization

The chemical structure of desmethylsibutramine contains functionalities that are amenable to nucleophilic substitution reactions, allowing for the creation of various derivatives. The presence of a chlorine atom on the phenyl group offers a site for such reactions. smolecule.com This allows for the potential formation of new compounds by replacing the chlorine with other functional groups, although this is less commonly explored in the context of its primary metabolic pathways.

More significantly, the secondary amine is a key site for derivatization. For analytical purposes, derivatization is sometimes performed to reduce the polarity of analytes and improve their chromatographic separation. dokumen.pub Methodologies such as iridium-catalyzed allylic alkylation, a form of nucleophilic substitution, highlight advanced synthetic strategies that can be applied to molecules with similar functional groups, demonstrating how unstabilized ketone enolates can undergo these reactions with the right catalyst and counterion. science.gov The synthesis of piperidine (B6355638) analogs of desmethylsibutramine has also been described, showcasing the creation of derivatives through modification of the core structure. epdf.pub

Oxidative Metabolic Pathways

Desmethylsibutramine is subject to extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. ontosight.airesearchgate.net These metabolic transformations are crucial as they further convert the active metabolite into other compounds. The primary oxidative pathway for desmethylsibutramine is a further N-demethylation reaction.

This process is catalyzed predominantly by the CYP2B6 enzyme, which removes the remaining methyl group from the nitrogen atom to form the secondary metabolite didesmethylsibutramine (DDMS), also referred to as M2. In addition to demethylation, desmethylsibutramine is susceptible to oxidation that produces various hydroxylated derivatives. researchgate.net Studies using rat and human liver microsomes have shown that sibutramine is first metabolized to desmethylsibutramine (M1) and then to didesmethylsibutramine (M2). researchgate.netresearchgate.net These active metabolites can then undergo hydroxylation and conjugation to form inactive metabolites. researchgate.net

Research has indicated stereoselectivity in these metabolic processes. While the initial formation of desmethylsibutramine from its parent compound may not show significant differences between R- and S-enantiomers, the subsequent metabolism of desmethylsibutramine can be stereoselective. science.gov For instance, S-enantiomers of M1 (desmethylsibutramine) are preferentially metabolized to M2 (didesmethylsibutramine) and other hydroxylated metabolites compared to the R-enantiomers. science.gov In vitro studies with human liver microsomes have identified multiple constituents resulting from the metabolism of sibutramine analogues, with desmethylsibutramine being metabolized into as many as five different constituents. researchgate.net

Table 1: Key Oxidative Metabolic Transformations of Desmethylsibutramine This table is interactive. You can sort and filter the data.

| Metabolite Name | Precursor | Key Enzyme(s) | Transformation Type | Reference |

|---|---|---|---|---|

| Didesmethylsibutramine (DDMS/M2) | Desmethylsibutramine | CYP2B6 | N-demethylation | |

| Hydroxylated derivatives | Desmethylsibutramine | Cytochrome P450 | Oxidation/Hydroxylation | researchgate.net |

Degradation Under Diverse Environmental Conditions

The stability of desmethylsibutramine is influenced by various environmental factors, including temperature, light, and chemical environment. Understanding its degradation is important for handling, storage, and environmental impact assessment.

Thermal and Photodegradation: Desmethylsibutramine exhibits limited thermal stability. While stable for short periods at room temperature, it degrades when subjected to prolonged heat (above 50°C). Exposure to ultraviolet (UV) light can also induce photodegradation through photooxidation, which may generate quinone-like compounds.

Chemical Degradation: The compound can decompose under certain chemical conditions. It is susceptible to degradation in acidic or basic environments, which can lead to the formation of various byproducts, including carbon oxides and nitrogen oxides. smolecule.com A Safety Data Sheet for the hydrochloride salt of desmethylsibutramine lists strong oxidizing agents as incompatible materials. caymanchem.com Hazardous decomposition products resulting from its breakdown include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. caymanchem.com

Environmental Fate: Studies have investigated the behavior of desmethylsibutramine in biological environmental systems. Research on the uptake of various pharmaceuticals by vegetables from hydroponic cultures showed that desmethylsibutramine can be absorbed and accumulated by plants. mdpi.com In a study involving radish, buckwheat, and okra sprouts, desmethylsibutramine was one of the compounds that showed significant bioaccumulation. mdpi.com The compound's translocation from roots to stems and leaves was also observed, indicating its mobility within plant tissues. mdpi.com Ecologically, it is considered slightly hazardous for water, though detailed information on its persistence and degradability in aquatic environments is limited. caymanchem.com

Table 2: Degradation and Environmental Behavior of Desmethylsibutramine This table is interactive. You can sort and filter the data.

| Condition / System | Effect | Resulting Products / Behavior | Reference |

|---|---|---|---|

| Prolonged Heat (>50°C) | Thermal Degradation | Unspecified decomposition products | |

| UV Light Exposure | Photodegradation | Quinone-like compounds | |

| Acidic/Basic Conditions | Chemical Decomposition | Carbon oxides, Nitrogen oxides | smolecule.com |

| Presence of Strong Oxidizing Agents | Chemical Incompatibility | Hazardous decomposition (Carbon oxides, NOx, HCl gas) | caymanchem.com |

Pharmacology and Neurotransmitter System Interactions of Desmethylsibutramine

Mechanisms of Monoamine Neurotransmitter Reuptake Inhibition

Desmethylsibutramine functions by inhibiting the reuptake of norepinephrine (B1679862), serotonin (B10506), and to a lesser extent, dopamine (B1211576). drugbank.com This action increases the availability of these neurotransmitters to bind with postsynaptic receptors, thereby enhancing monoaminergic neurotransmission. The compound is a more potent monoamine reuptake inhibitor than its parent compound, sibutramine (B127822). wikipedia.org

Desmethylsibutramine demonstrates a high affinity for the norepinephrine transporter (NET). Research data indicates its binding affinity (Ki) for NET is approximately 20 nM. wikipedia.org This potent inhibition of norepinephrine reuptake is a key component of its pharmacological profile.

The compound also exhibits significant potency at the serotonin transporter (SERT). Data show a binding affinity (Ki) for SERT of around 15 nM, indicating strong inhibition of serotonin reuptake. wikipedia.org

Compared to its effects on norepinephrine and serotonin, desmethylsibutramine has a lower, yet still significant, affinity for the dopamine transporter (DAT). drugbank.com Its binding affinity (Ki) for DAT has been measured at approximately 49 nM. wikipedia.org This indicates that its dopamine reuptake inhibition is about three times less potent than its inhibition of serotonin or norepinephrine reuptake. drugbank.com

| Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin Transporter (SERT) | 15 |

| Norepinephrine Transporter (NET) | 20 |

| Dopamine Transporter (DAT) | 49 |

Enantioselective Pharmacological Profiles

Desmethylsibutramine is a chiral molecule and exists as two distinct stereoisomers, or enantiomers: R(+)-desmethylsibutramine and S(-)-desmethylsibutramine. These enantiomers exhibit significantly different pharmacological activities.

Studies conducted in animal models have demonstrated a clear distinction in the anorexic (appetite-suppressing) effects of the two enantiomers. The R(+)-enantiomer of desmethylsibutramine produces significantly greater anorexic effects than the S(-)-enantiomer. The potency of the R-enantiomer in this regard was also found to be greater than that of racemic sibutramine itself.

The differing physiological effects of the enantiomers are rooted in their stereoselective affinities for the monoamine transporters. wikipedia.org The R(+)-enantiomer is a potent inhibitor of both norepinephrine (Ki = 4 nM) and dopamine (Ki = 12 nM) reuptake, with moderate activity at the serotonin transporter (Ki = 44 nM). wikipedia.org

In stark contrast, the S(-)-enantiomer displays substantially lower affinity for all three transporters. Its binding affinity is significantly weaker for the norepinephrine transporter (Ki = 870 nM) and dopamine transporter (Ki = 180 nM). wikipedia.org The affinity for the serotonin transporter is particularly low (Ki = 9,200 nM), making it a very weak serotonin reuptake inhibitor compared to its R(+) counterpart. wikipedia.org This demonstrates that the R(+)-enantiomer is primarily responsible for the potent monoamine reuptake inhibition of racemic desmethylsibutramine.

| Transporter | R(+)-Desmethylsibutramine | S(-)-Desmethylsibutramine |

|---|---|---|

| Serotonin Transporter (SERT) | 44 | 9,200 |

| Norepinephrine Transporter (NET) | 4 | 870 |

| Dopamine Transporter (DAT) | 12 | 180 |

Enantiomeric Influence on Locomotor Activity and Behavioral Phenotypes

Desmethylsibutramine, an active metabolite of sibutramine, possesses optical activity, and its enantiomers exhibit differential effects on locomotor activity and behavioral phenotypes. Research has demonstrated that the (R)-enantiomers of desmethylsibutramine are more potent in increasing locomotor activity compared to the (S)-enantiomers and the parent compound, sibutramine. This enhanced locomotor activity is considered a dopamine-dependent behavior.

A study assessing the effects of the R(+)- and S(-)-enantiomers of desmethylsibutramine in rats found that all tested agents increased locomotor activity. However, the (R)-enantiomers demonstrated greater potency in this regard. Interestingly, the anorexic and locomotor effects of these enantiomers could be dissociated from each other. For instance, (R)-desmethylsibutramine was found to decrease food intake at a time point (24-42 hours post-treatment) when locomotor activity was no longer affected.

The following table summarizes the comparative potency of desmethylsibutramine enantiomers on locomotor activity:

| Compound | Effect on Locomotor Activity | Potency Comparison |

| (R)-Desmethylsibutramine | Increased | More potent than (S)-enantiomer and sibutramine. |

| (S)-Desmethylsibutramine | Increased | Less potent than (R)-enantiomer. |

These findings highlight the stereoselective nature of desmethylsibutramine's interaction with the neural pathways governing locomotor activity.

Central Nervous System Pathway Modulations

The pharmacological effects of sibutramine are largely attributed to its active metabolites, including desmethylsibutramine. These metabolites are understood to modulate the release of neuropeptides in the central nervous system, particularly within the hypothalamus, a key region for regulating energy homeostasis.

The mechanism involves an increase in the release of anorexigenic (appetite-suppressing) neuropeptides and a reduction in the release of orexigenic (appetite-stimulating) neuropeptides in the arcuate nucleus (ARC) of the hypothalamus. Specifically, the active metabolites of sibutramine have been shown to activate proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which are responsible for producing anorexigenic signals. Concurrently, they inhibit neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which produce orexigenic signals.

This modulation of neuropeptide systems is a crucial component of the central mechanism of action for desmethylsibutramine and its related compounds. The table below outlines the influence of sibutramine's active metabolites on key neuropeptide systems.

| Neuropeptide System | Effect of Sibutramine's Active Metabolites | Functional Outcome |

| Proopiomelanocortin (POMC) / Cocaine- and Amphetamine-Regulated Transcript (CART) | Activation | Increased anorexigenic signaling |

| Neuropeptide Y (NPY) / Agouti-Related Peptide (AgRP) | Inhibition | Decreased orexigenic signaling |

Pharmacokinetics and Metabolic Fate of Desmethylsibutramine

Systemic Biotransformation Processes

Desmethylsibutramine undergoes extensive systemic biotransformation, primarily in the liver. The main metabolic pathways involve sequential demethylation and hydroxylation reactions, converting the compound into other active and inactive forms. patsnap.comscience.govnih.gov

A key step in the metabolic cascade of desmethylsibutramine is its N-demethylation to form didesmethylsibutramine (B18375) (DDMS or M2). researchgate.netwikipedia.org This reaction involves the removal of the remaining methyl group from the amine moiety of desmethylsibutramine.

The biotransformation of desmethylsibutramine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Specifically, the N-demethylation of desmethylsibutramine (M1) to didesmethylsibutramine (M2) is mediated by CYP2B6 and CYP2C19. patsnap.comscience.govnih.gov Research indicates that CYP2B6 is a primary catalyst in this conversion. wikipedia.org

The metabolism of desmethylsibutramine is highly enantioselective, meaning the two stereoisomers (R- and S-enantiomers) are processed at different rates. science.gov Studies utilizing human liver microsomes (HLM) have demonstrated that the S-enantiomer of desmethylsibutramine (S-M1) is more rapidly metabolized to didesmethylsibutramine (S-M2) compared to its R-counterpart. patsnap.comscience.gov The intrinsic clearance (Clint) ratio for the S-enantiomer relative to the R-enantiomer for this conversion is 1.97. patsnap.comscience.govnih.gov

The specific CYP isoforms exhibit distinct stereoselectivity:

CYP2B6 preferentially metabolizes S-desmethylsibutramine, metabolizing it more rapidly than R-desmethylsibutramine with an intrinsic clearance ratio (S-M1/R-M1) of 2.14. patsnap.comscience.govnih.gov

CYP2C19 , in contrast, catalyzes the demethylation of R-desmethylsibutramine more rapidly than the S-enantiomer, with a Clint ratio (S-M1/R-M1) of 0.65. patsnap.comscience.govnih.gov

| Metabolic Pathway | Metabolite Formed | Catalyzing Enzyme | Intrinsic Clearance (Clint) Ratio (S-enantiomer / R-enantiomer) |

|---|---|---|---|

| N-Demethylation of M1 | M2 | HLM | 1.97 patsnap.comscience.govnih.gov |

| N-Demethylation of M1 | M2 | CYP2B6 | 2.14 patsnap.comscience.govnih.gov |

| N-Demethylation of M1 | M2 | CYP2C19 | 0.65 patsnap.comscience.govnih.gov |

| Hydroxylation of M1 | HM1 | HLM | 4.83 patsnap.comscience.gov |

| Hydroxylation of M1 | HM1 | CYP2B6 & CYP2C19 | Preferential catalysis of S-enantiomer patsnap.comscience.govnih.gov |

Following N-demethylation, desmethylsibutramine can also undergo hydroxylation to form hydroxylated metabolites, designated as HM1. patsnap.comscience.gov This reaction is another critical pathway in its biotransformation. The enzymes CYP2B6 and CYP2C19 are also responsible for this hydroxylation. patsnap.comscience.govnih.gov

This hydroxylation step exhibits even more significant enantioselectivity than N-demethylation. In human liver microsomes, the formation of hydroxylated metabolites from the S-enantiomer of desmethylsibutramine is strongly preferred, with an intrinsic clearance ratio (S/R) of 4.83 for the formation of HM1 from M1. patsnap.comscience.gov Both CYP2B6 and CYP2C19 show a preferential catalysis for the formation of these hydroxylated metabolites from S-enantiomers over R-enantiomers. patsnap.comscience.govnih.gov

N-Demethylation to Didesmethylsibutramine (DDMS)

Bioequivalence Studies and Comparative Pharmacokinetic Profiles

Desmethylsibutramine (M1) and didesmethylsibutramine (M2) are the principal analytes measured in human plasma to assess the pharmacokinetic profile and determine the bioequivalence of different formulations of sibutramine (B127822). nih.govnih.gov Numerous analytical methods have been developed and validated for this purpose, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity. nih.govoup.comnih.gov

These methods are capable of quantifying desmethylsibutramine at sub-nanogram per milliliter levels, which is necessary to accurately characterize its concentration-time profile in plasma. oup.comnih.gov For instance, a validated method demonstrated a lower limit of quantification (LLOQ) of 0.1 ng/mL for desmethylsibutramine, with a linear range of 0.1–8.0 ng/mL. nih.gov Such validated methods have been successfully applied in clinical bioequivalence studies. nih.govnih.gov A randomized, two-way crossover study concluded that two 15 mg capsule formulations of sibutramine were bioequivalent based on the pharmacokinetic parameters (Cmax and AUC) of its metabolites, including desmethylsibutramine. nih.gov

| Parameter | Value/Finding |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Linear Range for M1 | 0.1–8.0 ng/mL nih.gov |

| Lower Limit of Quantitation (LLOQ) for M1 | 0.1 ng/mL nih.gov |

| Correlation Coefficient (r) | ≥ 0.9990 nih.gov |

| Intra- & Inter-Assay Precision at LLOQ | < 10.0% nih.gov |

| Overall Recovery for M1 | 93.5% nih.gov |

| Application | Successfully applied to a bioequivalence clinical study nih.gov |

Metabolic Stability Investigations in Biological Systems

The stability of desmethylsibutramine in biological matrices is a critical parameter evaluated during the validation of analytical methods for pharmacokinetic and bioequivalence studies. scirp.orgresearchgate.net These investigations assess whether the concentration of the analyte changes under various storage and handling conditions.

Studies have consistently shown that desmethylsibutramine is stable in human plasma under typical experimental conditions. scirp.orgresearchgate.net This includes stability during multiple freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and in processed samples within an autosampler. scirp.orgresearchgate.net Long-term stability has also been confirmed during prolonged storage at frozen temperatures.

| Stability Condition | Duration | Storage Temperature | Result |

|---|---|---|---|

| Freeze-Thaw Stability | Three cycles | -80°C to Room Temperature | Stable scirp.org |

| Bench-Top Stability | Up to 72 hours | Room Temperature | Stable researchgate.net |

| Autosampler Stability | Up to 78 hours | ~ -30°C | Stable researchgate.net |

| Long-Term Stability | 216 days | -80°C | Stable scirp.org |

Pharmacogenomic Influences on Desmethylsibutramine Pharmacokinetics

The genetic makeup of an individual can significantly influence the pharmacokinetic profile of desmethylsibutramine. Variations in the genes encoding for metabolic enzymes, particularly the Cytochrome P450 (CYP) family, can lead to differences in how the metabolite is processed and eliminated from the body. This variability can affect the concentration and duration of action of desmethylsibutramine, which is a primary active metabolite of sibutramine. ontosight.aiontosight.ai

Impact of CYP2B6 Genotypes on Metabolite Half-Life

The enzyme CYP2B6 is centrally involved in the metabolic pathway of sibutramine and its metabolites. ontosight.aiwikipedia.org Specifically, it contributes to the N-demethylation of desmethylsibutramine (M1) to didesmethylsibutramine (M2). wikipedia.org Genetic polymorphisms in the CYP2B6 gene can alter the enzyme's activity, thereby affecting the pharmacokinetics of desmethylsibutramine.

A clinical study involving 57 healthy subjects investigated the effect of different CYP2B6 genotypes on the pharmacokinetics of sibutramine's active metabolites. nih.gov The research revealed a statistically significant difference in the elimination half-life (t½) of desmethylsibutramine (M1) among individuals with different genotypes. nih.gov

Specifically, individuals carrying the CYP2B6 1/6 allele combination exhibited a substantially longer half-life for desmethylsibutramine compared to those with the 1/1 or 1/4 genotypes. nih.gov The mean half-life of M1 in subjects with the 1/6 genotype was approximately 58% to 61% greater than in the 1/1 and 1/4 groups, respectively. nih.gov This suggests that the CYP2B66 allele is linked to a reduced metabolic clearance of the desmethylsibutramine metabolite. nih.gov

| CYP2B6 Genotype | Mean Elimination Half-Life (t½) of Desmethylsibutramine (M1) (hours) | Standard Deviation (± hours) |

| 1/1 | 21.0 | 7.4 |

| 1/4 | 20.7 | 9.8 |

| 1/6 | 33.3 | 10.5 |

| Data sourced from a pharmacokinetic study on the effects of CYP2B6 genotypes. nih.gov |

Drug-Drug Interaction Mechanisms via Metabolic Enzyme Modulation

Drug-drug interactions (DDIs) involving desmethylsibutramine primarily occur through the modulation of metabolic enzymes responsible for its formation and clearance. evotec.com The inhibition or induction of these enzymes, mainly CYP3A4 and CYP2B6, can alter the plasma concentrations of desmethylsibutramine. wikipedia.orgdovepress.com

Enzyme inhibition is a significant mechanism for DDIs. evotec.com When a co-administered drug inhibits the enzymes that metabolize sibutramine, it can lead to increased plasma levels of the parent drug and its metabolites. wikipedia.org For instance, potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and erythromycin, can increase plasma concentrations of sibutramine, which in turn affects the exposure to its metabolite, desmethylsibutramine. wikipedia.org

Clopidogrel (B1663587), a known mechanism-based inhibitor of CYP2B6, has been shown to significantly affect the pharmacokinetics of sibutramine and its metabolites. dovepress.comscience.gov In a study with subjects who were extensive metabolizers of CYP2B6, the administration of clopidogrel prior to a single dose of sibutramine resulted in a significant inhibition of the formation of desmethylsibutramine (M1) from sibutramine and didesmethylsibutramine (M2) from M1. science.gov This led to a notable increase in the plasma concentrations and half-life of the parent compound, sibutramine, and an increase in the area under the plasma concentration-time curve (AUC) for desmethylsibutramine. science.gov The interaction between clopidogrel and sibutramine metabolism is also influenced by the CYP2B6 genotype, with the coadministration potentially magnifying the variability in pharmacokinetic parameters among individuals with different genotypes. dovepress.com

| Interacting Drug | Affected Enzyme | Pharmacokinetic Parameter | Change in Sibutramine/Metabolite |

| Clopidogrel | CYP2B6 | Half-life (Sibutramine) | Increased (242% of control) |

| AUC (Sibutramine) | Increased (227% of control) | ||

| Apparent Oral Clearance (Sibutramine) | Decreased (31% of control) | ||

| AUC (Desmethylsibutramine - M1) | Increased (162% of control) | ||

| Data sourced from a drug interaction study. science.gov |

Advanced Analytical Methodologies for Desmethylsibutramine Detection and Quantification

Method Development and Validation Principles

The development and validation of analytical methods for desmethylsibutramine are paramount to ensure reliable and accurate results. This process adheres to stringent scientific principles to guarantee the method's suitability for its intended purpose.

Elucidation of Specificity, Sensitivity, and Selectivity

Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present. For desmethylsibutramine, this includes distinguishing it from its parent compound, sibutramine (B127822), other metabolites like didesmethylsibutramine (B18375), and various matrix components found in dietary supplements or biological samples. tiikmpublishing.com Analytical techniques like mass spectrometry (MS) coupled with chromatography provide high specificity by identifying compounds based on their unique mass-to-charge ratios (m/z). researchgate.net For instance, in electrospray ionization mass spectrometry (ESI-MS), desmethylsibutramine is often identified by monitoring for its specific protonated molecule [M+H]+ at m/z 252. researchgate.netoup.com

Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com Various studies have reported a wide range of LOD and LOQ values for desmethylsibutramine, depending on the analytical technique and the sample matrix. For example, a high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method reported an LOD for N-di-desmethylsibutramine as low as 0.0018 µg/g. tiikmpublishing.com Another study using ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF MS) established an LOQ range of 1.3 to 6.0 µg/kg for desmethylsibutramine and other related compounds. capes.gov.brnih.gov

Selectivity is the ability of a method to differentiate and quantify the analyte from other substances in the sample. scirp.org This is particularly crucial when analyzing complex matrices. Chromatographic separation techniques, such as HPLC and LC-MS/MS, are instrumental in achieving high selectivity by separating desmethylsibutramine from potential interferences prior to detection. tiikmpublishing.comscirp.org The use of multiple reaction monitoring (MRM) in tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), specific MRM transitions have been identified, such as m/z 266.3/125.3 for DSB and m/z 252.2/124.9 for DDSB. nih.govresearchgate.net

Assessment of Accuracy, Precision, and Recovery Rates

Accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often expressed as a percentage of recovery. For desmethylsibutramine, accuracy is typically assessed by analyzing spiked samples at different concentration levels. Studies have demonstrated high accuracy for various methods, with mean recovery values often falling within the range of 93.3% to 106.7%. scispace.com One study using an LC-MS/MS method reported accuracy for N-desmethyl sibutramine and N-di desmethyl sibutramine to be within 91.70-105.5% and 103.9-110.6% respectively. researchgate.net

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For desmethylsibutramine analysis, acceptable precision is crucial for reliable quantification. An LC-MS/MS method for N-desmethyl sibutramine and N-di desmethyl sibutramine showed intra-day precision within 1.2-4.5% and inter-day precision within 3.5-7.4%. researchgate.net Another UPLC-Q-TOF MS method reported precision to be less than 12.8%. capes.gov.brnih.gov

| Parameter | This compound (DSB) | N-Didesmethylsibutramine (DDSB) | Reference |

| Intra-day Precision (%RSD) | ≤ 5.0% | ≤ 8.4% | oup.com |

| Inter-day Precision (%RSD) | ≤ 7.8% | ≤ 10.0% | oup.com |

| Intra-run Accuracy (%RE) | ≤ 4.2% | ≤ 9.8% | oup.com |

| Inter-run Accuracy (%RE) | ≤ 6.0% | ≤ 9.7% | oup.com |

| Mean Recovery | 93.54% | 77.94% | oup.com |

Table 1: Accuracy, Precision, and Recovery Data for Desmethylsibutramine Metabolites in Human Plasma

Linearity and Calibration Range Optimization for Research Applications

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically established by constructing a calibration curve, which plots the analytical response versus the concentration of the standards. The linearity is often evaluated by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1 indicating a strong linear relationship. csic.es

The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise. The optimization of this range is crucial for research applications to ensure that the expected concentrations of desmethylsibutramine in samples fall within this range. For the analysis of desmethylsibutramine, various linear ranges have been established depending on the analytical method and its intended application. For instance, an HPLC-ESI-MS method for dietary supplements established a linear range of 0.025–1.0 mg/mL for N-di-desmethylsibutramine with a correlation coefficient better than 0.9990. researchgate.netoup.com In human plasma, an LC-MS/MS method demonstrated linearity for sibutramine and its two N-desmethyl metabolites over a range of 0.05-20 ng/mL. nih.gov Another highly sensitive LC-MS/MS method for human plasma was validated over a linear concentration range of 10.0-10,000.0 pg/mL for both desmethylsibutramine and didesmethylsibutramine, with correlation coefficients (r) of ≥0.9997. nih.govresearchgate.net

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r or R²) | Reference |

| HPLC-ESI-MS | Dietary Supplements | 0.025–1.0 mg/mL | > 0.9990 | researchgate.netoup.com |

| LC-MS/MS | Human Plasma | 0.1–8.0 ng/mL (M1) & 0.2–16.0 ng/mL (M2) | ≥ 0.9990 | oup.com |

| LC-ESI-MS/MS | Human Plasma | 10.0–10,000.0 pg/mL | ≥ 0.9997 | nih.govresearchgate.net |

| LC-MS/MS | Human Plasma | 0.10 to 11.00 ng/mL | > 0.997 | scirp.org |

| LC-MS/MS | Human Plasma | 0.05-20 ng/mL | Not specified | nih.gov |

Table 2: Linearity and Calibration Range for Desmethylsibutramine Analysis

State-of-the-Art Chromatographic Techniques

Chromatographic techniques are central to the analysis of desmethylsibutramine, providing the necessary separation from complex matrices and other related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of desmethylsibutramine due to its high sensitivity, specificity, and selectivity. tiikmpublishing.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In LC-MS/MS analysis of desmethylsibutramine, a reversed-phase column, such as a C8 or C18, is typically used for chromatographic separation. oup.comnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. oup.comnih.gov

Detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode. scirp.orgnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific ion transitions. For this compound (DSB) and N-didesmethylsibutramine (DDSB), the precursor ions [M+H]+ are selected and fragmented, and specific product ions are monitored for quantification. nih.govresearchgate.net For instance, the transition m/z 266.3 → 125.3 is monitored for DSB and m/z 252.2 → 124.9 for DDSB. nih.govresearchgate.net The short run times achievable with modern LC-MS/MS systems, often under 3 minutes, allow for high-throughput analysis. oup.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry, is also widely used for the analysis of desmethylsibutramine. oup.comresearchgate.net HPLC methods offer a reliable and robust approach for the quantification of this compound, particularly in dietary supplements. oup.com

A common HPLC setup involves a reversed-phase column, like a Spherisorb C8, and a gradient elution with a mobile phase composed of acetonitrile and an aqueous buffer. oup.com UV detection is a common and cost-effective detection method, with the wavelength for quantitation typically set around 223 nm. oup.com

While HPLC-UV is a powerful technique, its sensitivity and specificity may be lower compared to LC-MS/MS, especially in complex matrices. scispace.com To overcome this, HPLC can be coupled with a mass spectrometer (HPLC-MS) to provide structural information and more definitive identification of the analyte. researchgate.netoup.com The use of ESI-MS in conjunction with HPLC allows for the selected ion recording (SIR) of the characteristic m/z of desmethylsibutramine, enhancing the method's specificity. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the detection and quantification of desmethylsibutramine in various matrices, including dietary supplements and biological samples. mdpi.comresearchgate.net The protocol typically involves a sample preparation step, chromatographic separation, and mass spectrometric detection.

Sample preparation often requires extraction of the analyte from the sample matrix, followed by derivatization. nih.gov Derivatization, for instance through silylation, is a crucial step that increases the volatility and thermal stability of desmethylsibutramine, making it amenable to GC analysis. youtube.com This process chemically modifies the analyte by replacing active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, which reduces its polarity and prevents unwanted interactions within the chromatographic column. youtube.com

The derivatized sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A typical GC oven temperature program starts at a lower temperature and gradually increases to facilitate the separation of various compounds in the sample. mdpi.com For instance, a program might begin at 60°C, ramp up to 225°C, and hold for a few minutes, with a total run time of around 12 minutes. mdpi.com

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. In the MS detector, molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. nih.gov These fragmentation patterns, along with the retention time from the GC, provide a high degree of certainty in the identification of desmethylsibutramine. For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific fragment ions of the target analyte. mdpi.com

Research has demonstrated the effectiveness of GC-MS in identifying desmethylsibutramine and other sibutramine metabolites in urine samples, where they are often present as glucuroconjugates and require enzymatic hydrolysis prior to extraction and derivatization. nih.gov The method has been validated for its linearity, accuracy, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) sufficient for detecting illicit adulteration in dietary supplements. mdpi.com

Table 1: GC-MS Method Parameters for Sibutramine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Bruker BR-5ms fused silica (B1680970) capillary column (15 m × 0.25 mm i.d., 0.25 μm film thickness) | mdpi.com |

| Injector Mode | Splitless | mdpi.com |

| Oven Program | 60°C (1 min), then 40°C/min to 160°C, then 10°C/min to 225°C (held for 2 min) | mdpi.com |

| Carrier Gas | Helium (1 mL/min) | researchgate.net |

| Retention Time | 6.71 min | mdpi.com |

| LOD | 0.181 μg/mL | mdpi.comresearchgate.net |

| LOQ | 0.5488 μg/mL | mdpi.comresearchgate.net |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) stands out as a highly sensitive and selective method for the simultaneous detection of desmethylsibutramine and other related compounds in complex matrices like dietary supplements. capes.gov.brnih.govtandfonline.com This technique combines the high separation efficiency of UPLC with the high-resolution mass accuracy of QTOF-MS. tiikmpublishing.com

In a typical UPLC-QTOF-MS protocol, the sample is first extracted and then injected into the UPLC system. The separation is achieved on a sub-2 µm particle column, which allows for faster analysis times and better resolution compared to conventional HPLC. tandfonline.com A common mobile phase consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. tandfonline.com

After chromatographic separation, the eluent is introduced into the QTOF mass spectrometer. The QTOF analyzer provides high-resolution mass data, enabling the accurate determination of the elemental composition of the detected ions. tiikmpublishing.com This high mass accuracy is crucial for the unambiguous identification of target compounds like desmethylsibutramine, even in the presence of co-eluting matrix components. capes.gov.brnih.govtandfonline.com

Studies have demonstrated the successful application of UPLC-QTOF-MS for the rapid screening of a wide array of undeclared drugs in dietary supplements. nih.gov The method offers excellent recovery rates, typically between 87% and 113%, and good precision. capes.gov.brnih.govtandfonline.com The limits of detection (LOD) and quantification (LOQ) for desmethylsibutramine are in the low µg/kg range, showcasing the method's high sensitivity. capes.gov.brnih.govtiikmpublishing.com

Table 2: UPLC-QTOF-MS Method Validation Parameters for Desmethylsibutramine

| Parameter | Value | Reference |

|---|---|---|

| Recovery | 87% to 113% | capes.gov.brnih.govtandfonline.com |

| Precision | < 12.8% | capes.gov.brnih.govtandfonline.com |

| LOD | 0.4 to 2.0 µg/kg | capes.gov.brnih.govtiikmpublishing.com |

| LOQ | 1.3 to 6.0 µg/kg | capes.gov.brnih.govtiikmpublishing.com |

Chiral Chromatography for Enantiomeric Separation and Profiling

Sibutramine and its metabolite, desmethylsibutramine, are chiral compounds, meaning they exist as two non-superimposable mirror images called enantiomers (R and S isomers). nih.gov Chiral chromatography is a specialized analytical technique used to separate these enantiomers, which is critical as they can exhibit different pharmacological and toxicological profiles.

This separation is typically achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. nih.gov A commonly used CSP for this purpose is the Chiral-AGP (alpha-1-acid glycoprotein) column. nih.govpharmascholars.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. pharmascholars.com

The mobile phase composition, including the type and concentration of organic modifier and the pH of the buffer, plays a significant role in achieving optimal enantiomeric resolution. nih.govpharmascholars.com For instance, a mobile phase consisting of an ammonium acetate buffer and acetonitrile has been successfully used to separate the enantiomers of desmethylsibutramine. nih.gov

Following separation, the enantiomers can be detected and quantified using various detectors, including mass spectrometry (MS), which provides high sensitivity and specificity. nih.gov Chiral chromatography methods have been developed and validated for the analysis of desmethylsibutramine enantiomers in biological samples like rat plasma, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov

Table 3: Chiral HPLC Method for Desmethylsibutramine Enantiomer Separation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Chiral-AGP column | nih.govpharmascholars.com |

| Mobile Phase | 10 mM ammonium acetate buffer (pH 4.03) : acetonitrile (94:6, v/v) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Application | Analysis of enantiomers in rat plasma | nih.gov |

Complementary Analytical Modalities

In addition to the advanced mass spectrometric techniques, several other analytical methods serve as valuable tools in the detection and quantification of desmethylsibutramine.

UV-Vis Spectrophotometric Detection in Quantitative Analysis

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of desmethylsibutramine, particularly in pharmaceutical formulations. researchgate.netresearchgate.net The method is based on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. upi.edu

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength, which for sibutramine and its derivatives is often around 223 nm. researchgate.netresearchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. upi.edu

While not as selective as mass spectrometric methods, UV-Vis spectrophotometry, when coupled with a separation technique like HPLC, provides a reliable and widely accessible method for routine quality control analysis. researchgate.netresearchgate.net The method has been validated for its linearity, accuracy, and precision in the analysis of sibutramine in capsules. researchgate.net

Thin Layer Chromatography (TLC) in Preliminary Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the preliminary screening of desmethylsibutramine in a large number of samples. foliamedica.bgmdpi.com High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers improved resolution and sensitivity. foliamedica.bg

In HPTLC, a small amount of the sample extract is applied to a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. foliamedica.bg

After development, the separated spots can be visualized under UV light or by spraying with a derivatizing agent. The position of the spot corresponding to desmethylsibutramine, identified by comparison with a standard, indicates its presence in the sample. Densitometric scanning of the plate can provide semi-quantitative or quantitative information. foliamedica.bg HPTLC methods have been developed and validated for the detection of sibutramine in dietary supplements, demonstrating good sensitivity with low limits of detection and quantification. foliamedica.bgpensoft.net

Application of Ion-Mobility Spectrometry and Capillary Electrophoresis

Ion-Mobility Spectrometry (IMS) is a rapid screening technique that separates ions in the gas phase based on their size and shape. nih.gov It has been successfully employed for the qualitative screening of desmethylsibutramine and other adulterants in weight-loss supplements. nih.govresearchgate.net Portable IMS devices allow for on-site screening with analysis times of just a few seconds. researchgate.net The method is highly sensitive, capable of detecting nanogram levels of the analyte. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) is another powerful separation technique that can be used for the analysis of desmethylsibutramine. researchgate.netnih.gov In CE, charged molecules are separated in a narrow capillary tube under the influence of an electric field. The method offers high separation efficiency and short analysis times. nih.gov CE methods have been developed for the simultaneous detection of sibutramine and other drugs, as well as for the chiral separation of sibutramine enantiomers using cyclodextrins as chiral selectors. researchgate.netresearchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Desmethylsibutramine |

| Sibutramine |

| Didesmethylsibutramine |

| Sildenafil (B151) |

| Tadalafil |

| Vardenafil |

| Acetonitrile |

| Formic Acid |

| Helium |

| Trimethylsilyl |

| Methoxyamine hydrochloride |

| N-methyl-trimethylsilyltrifluoroacetamide |

| Phenolphthalein (B1677637) |

| Fluoxetine |

| Bumetanide |

| Fenfluramine |

| Furosemide |

| Orlistat |

| Phentermine |

| Phenytoin |

| Rimonabant |

| Sertraline |

| Amfepramone |

| Fenproporex |

| Acetaminophen |

| Aspartame |

| Bisacodyl |

| Caffeine |

| Dextromethorphan |

| Diphenhydramine |

| Famotidine |

| Glucosamine |

| Guaifenesin |

| Loratadine |

| Niacin |

| Phenylephrine |

| Pyridoxine |

| Thiamin |

| Tetrahydrozoline |

| Amlodipine |

| Etodolac |

| Pindolol |

| Cyamemazine |

| Proglumide |

| Cetirizine |

| Lovastatin |

| 4-chloro aniline |

| Ketoconazole (B1673606) |

| Erythromycin |

| Rifampicin |

Analytical Applications in Complex Matrices

The detection and quantification of desmethylsibutramine in intricate biological and commercial matrices are critical for both clinical and regulatory purposes. Advanced analytical methodologies are essential to accurately measure its presence in human biological fluids and to identify its illegal inclusion in dietary products.

Quantification in Human Biological Samples (Plasma, Urine)

The accurate quantification of desmethylsibutramine and its parent compound, sibutramine, in human plasma and urine is crucial for pharmacokinetic studies and clinical monitoring. Various sophisticated analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent.

A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of sibutramine, desmethylsibutramine (DSB), and didesmethylsibutramine (DDSB) in human plasma. nih.govnih.gov This method utilizes a liquid-liquid extraction process for the isolation of the analytes from the plasma matrix. nih.govnih.gov Chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as ammonium formate. nih.govnih.gov Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov This approach allows for the detection of specific precursor and product ion transitions for each analyte, ensuring accurate identification and quantification. nih.govnih.gov For desmethylsibutramine, a common transition monitored is m/z 266.3/125.3. nih.govnih.gov The validation of these methods has demonstrated a broad linear concentration range, often from 10.0 to 10,000.0 pg/mL, with high correlation coefficients (r ≥ 0.9997), indicating excellent linearity. nih.govnih.gov

Another developed method for the determination of the active primary amine metabolite of sibutramine, N-di-desmethylsibutramine (BTS 54,505), in human plasma is based on high-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (MS-MS). researchgate.net This method involves extraction from plasma using methyl tert-butyl ether. researchgate.net

Furthermore, the development of methods using dried urine spots (DUS) coupled with LC-MS/MS offers a less invasive and more convenient sample collection technique. tci-thaijo.org This DUS method has shown high sensitivity with limits of detection (LOD) for desmethylsibutramine as low as 0.02 ng/mL. tci-thaijo.org The use of deuterated internal standards, such as N-Desmethyl Sibutramine-d7 HCl, is a common practice in these assays to ensure accuracy and precision. axios-research.com

Interactive Data Table: Analytical Methods for Desmethylsibutramine in Human Biological Samples

| Analytical Technique | Matrix | Extraction Method | Key Findings | Reference |

| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Linear range: 10.0–10,000.0 pg/mL for DSB. MRM transition: m/z 266.3/125.3. | nih.govnih.gov |

| HPLC-ESI-MS/MS | Human Plasma | Methyl tert-butyl ether extraction | Developed for the active primary amine metabolite of sibutramine. | researchgate.net |

| LC-MS/MS | Dried Urine Spots (DUS) | - | LOD for desmethylsibutramine: 0.02 ng/mL. | tci-thaijo.org |

| RP-LC-ESI-MS/MS | Human Plasma | Single step liquid-liquid extraction | Short run time of 3.5 min. | scirp.org |

Identification and Quantification in Adulterated Dietary Supplements and Herbal Products

The illegal adulteration of dietary supplements and herbal products with synthetic compounds like desmethylsibutramine poses a significant public health risk. Consequently, robust analytical methods are required for their detection and quantification in these complex matrices.

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF-MS) has been effectively utilized for the simultaneous screening of multiple adulterants, including desmethylsibutramine, in dietary supplements. tandfonline.comcapes.gov.brtandfonline.com This technique offers high-resolution mass accuracy, which is crucial for the unambiguous identification of target compounds in complex herbal matrices. tandfonline.com The method has demonstrated good recovery (87% to 113%) and precision (<12.8%). tandfonline.comcapes.gov.br The limits of detection (LOD) and quantification (LOQ) for desmethylsibutramine using this method have been reported to be in the range of 0.4–2.0 µg/kg and 1.3–6.0 µg/kg, respectively. tandfonline.comcapes.gov.br

High-performance liquid chromatography (HPLC) combined with UV detection and electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for this purpose. oup.com This method allows for the separation of analytes on a reversed-phase column, with quantification performed by UV detection and confirmation by ESI-MS in selected ion recording (SIR) mode. oup.com For N-di-desmethylsibutramine, the selected ion is typically m/z 252. oup.com The linearity of such methods has been established over a concentration range of 0.025–1.0 mg/mL. oup.com

Other techniques like thin-layer chromatography (TLC) have also been adapted for the screening of sibutramine and its analogs in herbal products. tiikmpublishing.com While less sophisticated than LC-MS based methods, TLC can serve as a preliminary screening tool. tiikmpublishing.com

Interactive Data Table: Analytical Methods for Desmethylsibutramine in Adulterated Products

| Analytical Technique | Matrix | Key Findings | Reference |

| UPLC-Q-TOF-MS | Dietary Supplements | LOD: 0.4–2.0 µg/kg; LOQ: 1.3–6.0 µg/kg. Recovery: 87%–113%. | tandfonline.comcapes.gov.br |

| HPLC-UV-ESI-MS | Dietary Supplements | Linear range: 0.025–1.0 mg/mL for N-di-desmethylsibutramine. SIR at m/z 252. | oup.com |

| LC-ESI-MS | Herbal Weight-Reducing Supplements | Simultaneous determination of six adulterants including N-mono-desmethyl sibutramine. | capes.gov.br |

| LC-MS/MS | Weight Loss Dietary Supplements | Extraction with methanol (B129727) and clean-up with graphitized carbon black. | researchgate.net |

Role of Desmethylsibutramine as an Analytical Reference Standard

Desmethylsibutramine serves as a crucial analytical reference standard in various research and quality control applications. medchemexpress.comsmolecule.com A reference standard is a highly purified compound used as a measurement base for analytical tests.

In the context of clinical and forensic toxicology, desmethylsibutramine reference standards are essential for the accurate identification and quantification of this metabolite in biological samples. They are used to create calibration curves and quality control samples in validated analytical methods, such as LC-MS/MS, ensuring the reliability of the results.

Similarly, in the analysis of dietary supplements and herbal products, desmethylsibutramine reference standards are indispensable for confirming the presence and determining the concentration of this undeclared adulterant. smolecule.com The availability of certified reference materials allows laboratories to develop and validate methods for the detection of sibutramine and its metabolites, thereby aiding regulatory agencies in their efforts to protect consumers from harmful products. tiikmpublishing.commedchemexpress.com These standards are used in a variety of analytical techniques, including HPLC, UPLC-MS, and GC-MS, to ensure the accuracy and comparability of results across different laboratories. tiikmpublishing.com

Toxicology and Safety Pharmacology of Desmethylsibutramine

Characterization of Neurotoxicological Profiles

The neurotoxicological profile of desmethylsibutramine is characterized by its potential to induce significant central nervous system-related adverse events.

Desmethylsibutramine, along with its parent compound sibutramine (B127822) and another metabolite, didesmethylsibutramine (B18375), has been linked to the induction of acute psychotic episodes. scispace.com The mechanism is thought to involve the inhibition of neurotransmitter reuptake, leading to increased levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. srce.hr This alteration in neurotransmitter balance can result in the emergence of psychotic symptoms. srce.hr Case reports have documented the occurrence of psychotic reactions in individuals undergoing treatment with sibutramine. srce.hrresearchgate.net For instance, a 61-year-old woman experienced two distinct psychotic episodes related to sibutramine treatment, which resolved after discontinuing the medication. srce.hrresearchgate.net These episodes are believed to be dose-related and a consequence of the increased neurotransmission of serotonin, norepinephrine, and dopamine. srce.hr

Sleep disturbances, particularly insomnia, are frequently reported side effects associated with sibutramine and its metabolites. wikipedia.org The stimulant-like effects of desmethylsibutramine on the central nervous system can interfere with normal sleep patterns, leading to difficulty falling asleep or staying asleep. aarp.orgnih.gov Medications that affect neurotransmitters like norepinephrine and serotonin are known to have the potential to cause insomnia. nih.gov In some cases, the insomnia induced by sibutramine has been severe enough to necessitate the use of hypnotic agents like zolpidem, which in one reported case, led to complex behaviors complicating the psychotic episode. srce.hrresearchgate.net The manifestation of sleep disturbances can also be a symptom of underlying psychological distress, such as anxiety, which can be exacerbated by the compound. nih.gov

Assessment of Cardiovascular System Toxicities

The cardiovascular toxicities of desmethylsibutramine are a significant area of concern and have been extensively studied.

Desmethylsibutramine, through its sympathomimetic effects, can lead to notable hemodynamic alterations, including hypertension (high blood pressure) and tachycardia (an abnormally fast heart rate). nih.govresearchgate.net The inhibition of norepinephrine reuptake is a key mechanism behind these effects. researchgate.net Studies have shown that sibutramine and its active metabolites can significantly increase both blood pressure and heart rate. wikipedia.orgresearchgate.net In a large clinical trial, even during a 6-week lead-in period, small increases in pulse rate were consistently observed across different patient groups. nih.gov However, the impact on blood pressure can vary depending on the individual's baseline blood pressure and the extent of weight loss achieved. nih.gov For instance, in hypertensive patients, a decrease in blood pressure was observed, while normotensive patients experienced slight increases. nih.gov These hemodynamic changes are a direct consequence of the drug's pharmacological action on the cardiovascular system. uobaghdad.edu.iq

Table 1: Hemodynamic Effects of Sibutramine Treatment

| Parameter | Patient Group | Median Change | Percentile Range (5th, 95th) | Significance (p-value) |

| Systolic Blood Pressure (mmHg) | Hypertensive | -6.5 | -27.0, 8.0 | < 0.001 |

| Diastolic Blood Pressure (mmHg) | Hypertensive | -2.0 | -15.0, 8.0 | < 0.001 |

| Systolic Blood Pressure (mmHg) | Normotensive | +1.5 | -15.0, 19.5 | < 0.001 |

| Diastolic Blood Pressure (mmHg) | Normotensive | +1.0 | -10.5, 13.0 | < 0.001 |

| Pulse Rate (bpm) | All Groups | +1 to +4 | - | < 0.001 |

| Data sourced from an analysis of the 6-week lead-in period of the Sibutramine Cardiovascular OUTcomes (SCOUT) trial. nih.gov |

Cardiac arrhythmias, which are irregular heartbeats, and palpitations, the sensation of a rapid or fluttering heartbeat, are recognized adverse effects of sibutramine and its metabolites. wikipedia.orgbetterhealth.vic.gov.auwww.nhs.uk These can range from harmless palpitations to more serious arrhythmias. betterhealth.vic.gov.au The sympathomimetic action of desmethylsibutramine can disrupt the normal electrical signaling of the heart, leading to these rhythm disturbances. mayoclinic.orgcfrjournal.com Case reports have suggested a potential link between sibutramine use and QT interval prolongation, a condition that can increase the risk of life-threatening arrhythmias. uliege.bescholarsportal.info Symptoms of arrhythmia can include a fluttering or racing feeling in the chest, shortness of breath, dizziness, and chest pain. betterhealth.vic.gov.auwww.nhs.ukmayoclinic.org

A significant concern with desmethylsibutramine is its association with an increased risk of serious cardiovascular events, including myocardial ischemia (reduced blood flow to the heart muscle) and cerebrovascular events such as stroke. nih.gov The Sibutramine Cardiovascular OUTcomes (SCOUT) trial, a major clinical study, found that long-term treatment with sibutramine was associated with an increased risk of non-fatal myocardial infarction and non-fatal stroke in patients with pre-existing cardiovascular conditions. nih.govlshtm.ac.uk The study reported a 16% increased risk of a primary outcome event (a composite of non-fatal heart attack, non-fatal stroke, resuscitated cardiac arrest, and cardiovascular death) in the sibutramine group compared to the placebo group. uliege.be This elevated risk is thought to be a consequence of the hemodynamic stress placed on the cardiovascular system by the drug's sympathomimetic effects. nih.govresearchgate.net

Analysis of Adverse Event Case Studies and Clinical Poisoning Reports

Desmethylsibutramine, an active metabolite of the withdrawn anti-obesity drug sibutramine, has been cited in numerous adverse event case studies and clinical poisoning reports, often as an undeclared ingredient in over-the-counter slimming products. nih.gov The analysis of these cases reveals a pattern of toxicity primarily affecting the cardiovascular and central nervous systems.

A retrospective study of 66 poisoning cases linked to illicit slimming agents identified desmethylsibutramine as a contributing adulterant. Patients in these cases reported adverse effects such as palpitations and supraventricular tachycardia. Another case series reviewing 346 analytically confirmed poisonings from illegitimate slimming agents over a 10-year period in Hong Kong found that psychiatric features and sympathomimetic toxicity were among the most common clinical presentations. researchgate.net In this series, 10% of the cases resulted in fatal or severe clinical toxicity. researchgate.net

One notable case report detailed a 47-year-old woman with no significant prior medical history who developed acute psychosis after taking a slimming product for one week. hkmj.org Laboratory analysis confirmed the product was adulterated with N-desmethylsibutramine. hkmj.org Similarly, reports have documented severe psychiatric symptoms, including auditory and visual hallucinations, persecutory ideas, and delusions in individuals consuming products tainted with sibutramine and its analogues. researchgate.net

In a particularly severe case, a 59-year-old woman with no prior cardiac history presented with symptoms that led to her death within 15 hours of hospital admission. nih.gov A complete autopsy and toxicology screening found sibutramine and its metabolites, desmethylsibutramine and didesmethylsibutramine, in her system. nih.gov The cause of death was determined to be "Complications of Acute Sibutramine Intoxication," highlighting the potential for fatal outcomes even in individuals without pre-existing cardiac conditions. nih.gov

The table below summarizes findings from selected case studies and reports involving desmethylsibutramine.

| Case Description | Adverse Events / Clinical Presentation | Source of Exposure | Outcome | Reference(s) |

| 47-year-old female | Acute psychosis | Slimming product adulterated with this compound | Hospitalized and discharged after 4 days | hkmj.org |

| 59-year-old female | Non-ST elevation acute coronary syndrome, sudden cardiac death | Over-the-counter weight loss herbal supplements | Fatal | nih.gov |

| Analysis of 66 poisoning cases | Palpitations, supraventricular tachycardia | Illicit weight-loss agents | Not specified | |

| 10-year review of 346 poisoning cases | Psychiatric features, sympathomimetic toxicity | Illegitimate slimming agents | 10% fatal or severe toxicity | researchgate.net |

Toxicological Implications of Illicit Adulteration in Consumer Products

The illicit adulteration of consumer products, particularly dietary supplements marketed for weight loss, with desmethylsibutramine carries significant toxicological implications. This practice exposes consumers to pharmacologically active substances that have not undergone safety and efficacy evaluations, leading to unpredictable and potentially severe health risks. hkmj.org

The primary health risk associated with desmethylsibutramine stems from its pharmacological action as a serotonin-norepinephrine reuptake inhibitor, similar to its parent compound, sibutramine. newswire.ca Sibutramine was withdrawn from the market due to its association with an increased risk of serious cardiovascular events, including heart attack and stroke. nih.govnewswire.cafda.gov As an active metabolite, desmethylsibutramine can substantially increase blood pressure and heart rate in some individuals, posing a significant danger to those with a history of coronary artery disease, congestive heart failure, arrhythmias, or stroke. fda.gov

The presence of desmethylsibutramine as an undeclared ingredient means consumers, including those with underlying health conditions, are unknowingly ingesting a substance that could cause them serious harm. fda.gov The adverse effects are not limited to cardiovascular events. Reports indicate a range of other issues, including dry mouth, insomnia, constipation, and central nervous system disorders like psychosis and hallucinations. newswire.capatsnap.com The danger is compounded by the fact that these illicit products often contain multiple undeclared substances. For example, some products have been found to contain not only desmethylsibutramine but also other banned drugs like phenolphthalein (B1677637), a potential carcinogen. fda.govfda.gov

The unpredictable nature of these untested drug analogues presents a formidable danger to public health. hkmj.org The manufacturing of these illicit products lacks regulatory oversight, resulting in inconsistent and often high concentrations of the active ingredients, further elevating the risk of toxicity. researchgate.net

Public health agencies worldwide actively monitor the market for adulterated products. This surveillance has led to numerous public notifications, recalls, and warnings regarding consumer products containing undeclared desmethylsibutramine.

The U.S. Food and Drug Administration (FDA) and Health Canada have issued multiple alerts advising consumers not to purchase or use specific weight loss products after laboratory analyses confirmed the presence of sibutramine and this compound. newswire.cafda.govfda.gov For instance, the FDA announced a voluntary recall of "A1 Slim" capsules because they were tainted with sibutramine, this compound, and phenolphthalein. fda.gov The agency warned that the product was an unapproved new drug for which safety and efficacy had not been established. fda.gov Similarly, products like "Lean Body Extreme" were flagged for containing desmethylsibutramine along with other undeclared ingredients like sildenafil (B151) and phenolphthalein. fda.gov

These surveillance efforts highlight a persistent public health problem. nih.gov The findings from these risk assessments consistently underscore the dangers of adulterated supplements, leading to enforcement actions against distributors and ongoing public education campaigns to warn consumers about the risks of purchasing products from unregulated sources, especially online. researchgate.nethkmj.orginfo.gov.hk

The table below details public health actions and findings related to desmethylsibutramine adulteration.

| Product Name | Adulterants Detected | Action / Issuing Body | Key Warnings | Reference(s) |

| A1 Slim | Sibutramine, N-Desmethyl sibutramine, Phenolphthalein | Voluntary Recall / FDA | May significantly increase blood pressure/pulse rate; potential cancer risk from phenolphthalein. | fda.gov |

| Lean Body Extreme | Sibutramine, Desmethyl sibutramine, Phenolphthalein, Sildenafil | Public Notification / FDA | Poses a threat to patients with a history of heart disease; may interact with nitrates to cause dangerous drops in blood pressure. | fda.gov |

| Kartien / Kartien Easy to Slim | Sibutramine, this compound | Recall Ordered / Hong Kong Department of Health | Side effects include increased blood pressure and heart rate; should not be taken by people with heart problems. | info.gov.hk |

| Lishou Fuling Jiaonang | Sibutramine, N-desmethyl sibutramine | Product Alert / Health Canada | Associated with an increased risk of cardiovascular side effects such as heart attack and stroke. | newswire.ca |

Structure Activity Relationship Sar Studies and Analog Development

Molecular Determinants of Monoamine Transporter Inhibition and Selectivity

Desmethylsibutramine functions as a monoamine reuptake inhibitor, primarily targeting norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) transporters, with a lesser effect on the dopamine (B1211576) (DA) transporter. smolecule.comontosight.ai This mechanism is central to its appetite-suppressing effects. The key structural features of desmethylsibutramine that determine its inhibitory activity and selectivity include the N-demethylation of the parent compound, sibutramine (B127822). The absence of one methyl group on the amine in desmethylsibutramine enhances its potency as a monoamine reuptake inhibitor compared to sibutramine itself. smolecule.comwikipedia.org